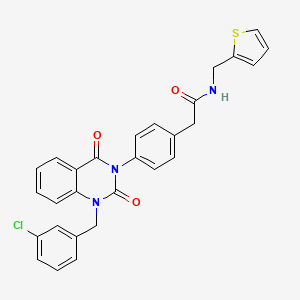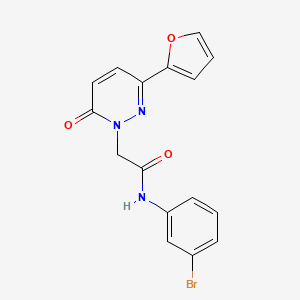![molecular formula C23H19FN4O2S2 B11273845 4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11273845.png)
4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, followed by the introduction of the ethoxybenzyl and fluorobenzylthio groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to produce the compound in larger quantities.
Chemical Reactions Analysis
4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in the study of biological pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can be compared with other similar compounds, such as:
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Benzylthio derivatives: Compounds with similar benzylthio groups but different core structures.
Fluorobenzyl derivatives: Compounds with fluorobenzyl groups attached to different core structures. The uniqueness of this compound lies in its combination of functional groups and the resulting properties, which may differ significantly from those of similar compounds.
Properties
Molecular Formula |
C23H19FN4O2S2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
8-[(2-ethoxyphenyl)methyl]-12-[(3-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C23H19FN4O2S2/c1-2-30-19-9-4-3-7-16(19)13-27-21(29)20-18(10-11-31-20)28-22(27)25-26-23(28)32-14-15-6-5-8-17(24)12-15/h3-12H,2,13-14H2,1H3 |
InChI Key |
PBTZUYBTDDSDNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11273773.png)

![N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273782.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11273789.png)
![N-{4-Methyl-2-[3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11273791.png)
![4-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B11273802.png)
![Methyl 5-ethyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11273803.png)
![5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273811.png)
![2-(furan-2-ylmethyl)-3-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11273817.png)

![5,5-dimethyl-14-(3-phenylpropyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11273828.png)
![ethyl {4-[(4-chlorobenzyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B11273833.png)

